4,5-Dichloro-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2,6-dimethylpyrimidine is a heterocyclic compound belonging to the family of pyrimidines. It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and two methyl groups at the 2nd and 6th positions on the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
4,5-Dichloro-2,6-dimethylpyrimidine is a pyrimidine derivative. Pyrimidine derivatives are known to be involved in a wide range of biochemical processes. They often serve as precursors for the synthesis of various heterocyclic compounds . .
Mode of Action
The compound is known to undergo aromatic nucleophilic substitution reactions . It can react with different nucleophiles, leading to the formation of various pyrimidine-based compounds . This interaction with its targets can lead to changes in the chemical structure and properties of the resulting compounds .
Biochemical Pathways
It’s known that pyrimidine derivatives can be involved in various biochemical pathways due to their role as precursors in the synthesis of various heterocyclic compounds .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability .
Result of Action
Given its role as a precursor in the synthesis of various heterocyclic compounds, it can be inferred that the compound may contribute to the formation of these compounds, which can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions with different nucleophiles can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2,6-dimethylpyrimidine typically involves the chlorination of 2,6-dimethylpyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,6-dimethylpyrimidine is treated with thionyl chloride, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination reaction is carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .
Scientific Research Applications
4,5-Dichloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with chlorine atoms at the 2nd and 4th positions and a methyl group at the 6th position.
4,6-Dichloropyrimidine: Contains chlorine atoms at the 4th and 6th positions without methyl groups.
2,4-Dichloro-5-methylpyrimidine: Chlorine atoms at the 2nd and 4th positions with a methyl group at the 5th position.
Uniqueness: 4,5-Dichloro-2,6-dimethylpyrimidine is unique due to the specific positioning of its chlorine atoms and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dichloro-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOLCOMAZNJNON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.